molecular formula C7H15N5O4 B235704 (7R,8R,9S,13S,14S,17S)-7-(5-fluoropentyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol CAS No. 150187-33-0

(7R,8R,9S,13S,14S,17S)-7-(5-fluoropentyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

Cat. No.: B235704
CAS No.: 150187-33-0
M. Wt: 360.5 g/mol
InChI Key: BMKNHWLYRPVVGC-LSFZQJMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7R,8R,9S,13S,14S,17S)-7-(5-fluoropentyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the addition of a fluoropentyl group at the 7th position of the estradiol molecule. It has the chemical formula C23H33FO2 and a molecular weight of 360.51 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R,8R,9S,13S,14S,17S)-7-(5-fluoropentyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol typically involves the modification of the estradiol molecule through a series of chemical reactions. One common method includes the introduction of the fluoropentyl group via nucleophilic substitution reactions. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon. The reaction temperature is usually maintained between 0°C to 25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent control over reaction conditions to ensure consistency and quality. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(7R,8R,9S,13S,14S,17S)-7-(5-fluoropentyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .

Scientific Research Applications

(7R,8R,9S,13S,14S,17S)-7-(5-fluoropentyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its effects on cellular processes and its potential as a tool for understanding estrogen receptor interactions.

    Medicine: Investigated for its potential therapeutic applications, particularly in hormone replacement therapy and cancer treatment.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (7R,8R,9S,13S,14S,17S)-7-(5-fluoropentyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol involves its interaction with estrogen receptors in the body. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which are involved in regulating reproductive and non-reproductive functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7R,8R,9S,13S,14S,17S)-7-(5-fluoropentyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol is unique due to the presence of the fluoropentyl group, which can enhance its binding affinity to estrogen receptors and potentially alter its pharmacokinetic properties. This modification may result in different biological effects compared to other similar compounds .

Properties

CAS No.

150187-33-0

Molecular Formula

C7H15N5O4

Molecular Weight

360.5 g/mol

IUPAC Name

(7R,8R,9S,13S,14S,17S)-7-(5-fluoropentyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C23H33FO2/c1-23-11-10-19-18-7-6-17(25)14-16(18)13-15(5-3-2-4-12-24)22(19)20(23)8-9-21(23)26/h6-7,14-15,19-22,25-26H,2-5,8-13H2,1H3/t15-,19-,20+,21+,22-,23+/m1/s1

InChI Key

BMKNHWLYRPVVGC-LSFZQJMJSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)O)CCCCCF

SMILES

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCF

Canonical SMILES

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCF

Synonyms

7-(5-fluoropentyl)estradiol

Origin of Product

United States

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